(S)-Butyl 2-aminopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549380 | |

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2885-02-1 | |

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Butyl 2-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-Butyl 2-aminopropanoate, a key chiral building block in modern drug discovery and development.

Core Data Summary

This compound, also known as L-alanine butyl ester, is a chiral compound widely utilized in the synthesis of complex pharmaceutical molecules. Its defined stereochemistry is crucial for the efficacy and safety of the final drug product.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 2885-02-1[1] |

| Molecular Formula | C₇H₁₅NO₂[2] |

| Molecular Weight | 145.20 g/mol [2] |

| MDL Number | MFCD12796122[2] |

| SMILES Code | C--INVALID-LINK--C(OCCCC)=O |

Physicochemical and Safety Data

Table 2: Physical and Safety Properties

| Property | Value/Information |

| Boiling Point | Data not available. |

| Density | Data not available. |

| Solubility | Data not available. |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[1]. |

| Hazard Statements | H319 (Causes serious eye irritation) |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Role in Asymmetric Synthesis and Drug Development

This compound serves as a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate. Its ester functionality allows for straightforward manipulation in multi-step organic syntheses, making it a versatile component in the construction of alpha-amino acids and their derivatives.

The primary application of this compound is in the development of drugs targeting the central nervous system and cardiovascular diseases. Its use can enhance the metabolic stability and absorption of the final drug molecule, thereby improving its therapeutic index. Furthermore, it is employed in asymmetric synthesis to introduce chirality, which is critical for the selectivity and potency of drug molecules.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-alanine with butanol. A general and effective method involves the use of chlorosulphonic acid as a catalyst. This procedure offers the advantage of high yields and the ability to be carried out at high concentrations of the amino acid in the alcohol.

General Procedure for Esterification:

-

Reaction Setup: A suspension or solution of L-alanine (e.g., 30 wt.%) in butanol is prepared in a reaction vessel equipped with a stirrer and a means for temperature control. The mixture is cooled in an ice bath to 0-5°C under a continuous stream of nitrogen.

-

Catalyst Addition: Chlorosulphonic acid (approximately 1.1 equivalents) is added dropwise to the cooled mixture.

-

Reaction Conditions: After the addition of the catalyst, the ice bath is removed, and the reaction mixture is brought to the desired temperature, typically between 50°C and 120°C. The reaction is monitored for completion.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the free ester. This may involve neutralization and extraction. For instance, the mixture can be concentrated, the residue dissolved in water, cooled, and neutralized with an aqueous base (e.g., 5N NaOH) to a pH of 10-11, leading to the crystallization of the free ester.

-

Purification: The crude product is then collected by filtration, washed, and can be further purified if necessary.

It is important to note that while this is a general procedure, specific reaction times and temperatures may need to be optimized for the synthesis of this compound.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound via acid-catalyzed esterification.

Caption: Synthesis workflow for this compound.

Signaling Pathways

As this compound is a chiral building block and not a pharmacologically active agent itself, there are no specific signaling pathways directly associated with this molecule. Its significance lies in its incorporation into larger drug molecules, which in turn are designed to interact with specific biological targets and signaling pathways. The stereochemistry of the final molecule, dictated by the use of chiral building blocks like this compound, is what determines the specific and high-affinity interactions with these biological targets.

The following diagram illustrates the logical relationship of how a chiral building block contributes to the development of a targeted therapy.

Caption: Role of a chiral building block in targeted drug therapy.

References

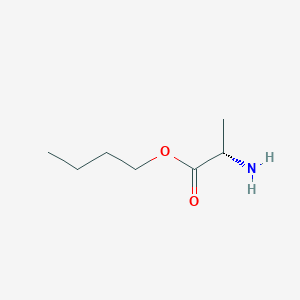

(S)-Butyl 2-aminopropanoate molecular structure visualization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of (S)-Butyl 2-aminopropanoate, also known as L-Alanine butyl ester. It covers its chemical structure, physicochemical properties, a representative synthetic protocol, and its primary applications in research and development.

Molecular Structure and Chemical Identity

This compound is the ester formed from the natural amino acid L-alanine and butanol. The "(S)" designation refers to the stereochemistry at the alpha-carbon, which is inherited from L-alanine.

The structure consists of a central chiral carbon atom bonded to an amino group (-NH2), a methyl group (-CH3), a hydrogen atom, and a carbonyl group that is part of a butyl ester (-C(=O)O(CH2)3CH3).

The following diagram illustrates the atomic connectivity and stereochemistry of the molecule.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common hydrochloride salt are summarized below. These properties are crucial for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1][2] |

| Molecular Weight | 145.20 g/mol | PubChem[1][2] |

| CAS Number | 2885-02-1 | Santa Cruz Biotechnology[3] |

| SMILES | CCCCOC(=O)--INVALID-LINK--N | BLD Pharm[4] |

| HCl Salt MW | 181.66 g/mol | BLD Pharm[5] |

| HCl Salt CAS | 81305-85-3 | BLD Pharm[5] |

| Storage Temperature | 2-8°C, Inert Atmosphere | MySkinRecipes, BLD Pharm[4][6] |

Note: Spectroscopic data such as 1H NMR, 13C NMR, and MS are available through specialized databases like ChemicalBook for detailed structural confirmation.[7]

Experimental Protocols

This compound is typically synthesized via Fischer esterification of L-alanine with butanol, catalyzed by a strong acid. The resulting ester is often isolated as its hydrochloride salt to improve stability and handling.

This protocol is a generalized procedure based on standard methods for amino acid esterification.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (1.0 eq) and n-butanol (10-20 eq, serving as both reactant and solvent).

-

Acid Catalysis : Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 eq) or bubble anhydrous hydrogen chloride (HCl) gas through the mixture until saturation. This in-situ generation of the acid catalyst is a common and effective method.

-

Reaction : Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-alanine is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Evaporate the excess butanol and volatile reagents under reduced pressure.

-

Isolation : The crude product, this compound hydrochloride, is often a viscous oil or a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white crystalline solid.

-

Neutralization (Optional) : To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium bicarbonate or triethylamine, followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent drying and evaporation.[8]

Core Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block and intermediate in organic synthesis.

-

Peptide Synthesis : The ester group protects the carboxylic acid of alanine, allowing its amino group to be coupled with another amino acid. This makes it a fundamental component in the stepwise construction of peptides.[9][10]

-

Chiral Building Block : It is used in asymmetric synthesis to introduce a specific stereocenter into a target molecule. This is vital for producing enantiomerically pure drugs, where often only one enantiomer has the desired therapeutic effect.[6][10]

-

Pharmaceutical Intermediates : The compound is a key starting material for more complex APIs, particularly those used in central nervous system and cardiovascular drugs.[6][9] Its ester functionality can improve the metabolic stability and absorption of the final drug product.[6]

No specific signaling pathways are directly associated with this compound itself; its relevance lies in its role as a precursor to biologically active molecules. Its logical fate in a biological system would be rapid hydrolysis by esterase enzymes back to L-alanine and butanol.

References

- 1. Alanine, butyl ester | C7H15NO2 | CID 6426955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl 2-aminopropanoate | C7H15NO2 | CID 13783302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2885-02-1|this compound|BLD Pharm [bldpharm.com]

- 5. 81305-85-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound(2885-02-1) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

Chirality and optical rotation of L-alanine butyl ester

An in-depth technical guide on the chirality and optical rotation of L-alanine butyl ester would be extensive. Given the available information, this guide will focus on a representative and commercially significant derivative, L-alanine tert-butyl ester hydrochloride , for which robust data is available. This compound serves as a critical building block in peptide synthesis and pharmaceutical development.[1][2]

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. L-alanine, a naturally occurring amino acid, is a chiral molecule due to the presence of an asymmetric carbon atom (the α-carbon) bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a methyl group. The "L" designation refers to the specific spatial arrangement of these groups. Esterification of the carboxyl group, for instance, to form L-alanine butyl ester, does not alter the chiral center at the α-carbon. Therefore, L-alanine butyl ester remains a chiral molecule.[2]

The inherent chirality of L-alanine and its esters makes them valuable as chiral building blocks in asymmetric synthesis, allowing for the stereoselective creation of complex molecules, which is particularly crucial in drug development where different enantiomers can have vastly different pharmacological effects.[2][3]

Optical Rotation of L-Alanine tert-Butyl Ester Hydrochloride

Optically active compounds have the ability to rotate the plane of plane-polarized light.[4][5] This rotation is measured using a polarimeter and is reported as the observed rotation (α).[6][7] To standardize this measurement, the specific rotation [α] is calculated, which is an intrinsic property of a chiral substance.[5][6]

The specific rotation is defined by the equation:

[α]Tλ = α / (l * c)

where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

For L-alanine tert-butyl ester hydrochloride, the dextrorotatory (+) nature indicates that it rotates the plane of polarized light to the right (clockwise).[7]

Quantitative Data for Optical Rotation

The specific rotation of L-alanine tert-butyl ester hydrochloride has been reported by various sources. A summary of this data is presented in the table below for easy comparison.

| Parameter | Value | Reference |

| Specific Rotation [α]20D | +1.4 ± 0.2° | [9][10] |

| +1.5 ± 0.3° | [1][2] | |

| +1.0 to +3.0° | [11] | |

| Temperature (T) | 20°C | [1][2][9][10] |

| Wavelength (λ) | D-line of Sodium (589 nm) | [1][2][9][10] |

| Concentration (c) | 2% in ethanol (0.02 g/mL) | [1][2][9][10] |

| Solvent | Ethanol | [1][2][9][10] |

Experimental Protocols

Synthesis of L-Alanine tert-Butyl Ester Hydrochloride

The synthesis of L-alanine tert-butyl ester hydrochloride can be achieved through the direct esterification of L-alanine. A common method involves the use of isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[12]

Materials:

-

L-alanine

-

Dioxane or Dichloromethane

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous Hydrogen Chloride (HCl) solution in diethyl ether (e.g., 2 M) or HCl gas

Procedure:

Step 1: Synthesis of L-Alanine tert-Butyl Ester

-

In a pressure vessel, suspend L-alanine (1.0 eq) in dioxane or dichloromethane.

-

Add p-toluenesulfonic acid (e.g., 1.5 eq) to the suspension.

-

Cool the vessel and introduce isobutylene gas under pressure.

-

Seal the vessel and stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

After completion, carefully vent the excess isobutylene.

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude L-alanine tert-butyl ester.

-

The crude product can be purified by flash column chromatography on silica gel.[12]

Step 2: Formation of L-Alanine tert-Butyl Ester Hydrochloride

-

Dissolve the purified L-alanine tert-butyl ester in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution.

-

Continue the addition until precipitation of the hydrochloride salt is complete.

-

Collect the white solid precipitate by filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield L-alanine tert-butyl ester hydrochloride.[12]

Measurement of Optical Rotation

The optical rotation of the synthesized L-alanine tert-butyl ester hydrochloride can be measured using a polarimeter.[8]

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

-

L-alanine tert-butyl ester hydrochloride

-

Ethanol (spectroscopic grade)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10 minutes to stabilize.[8]

-

Sample Preparation:

-

Accurately weigh a specific amount of L-alanine tert-butyl ester hydrochloride (e.g., 0.200 g).

-

Transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in ethanol and fill the flask to the mark to create a 2% (0.02 g/mL) solution. Ensure the sample is completely dissolved.

-

-

Blank Measurement:

-

Fill the polarimeter cell with pure ethanol (the solvent).

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a reading. This is the blank or zero reading. Set the instrument to zero with the blank.[8]

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Record the temperature of the measurement.[8]

-

-

Calculation of Specific Rotation:

-

Use the recorded observed rotation (α), the known path length of the cell (l, typically 1 dm), and the concentration of the solution (c, in g/mL) to calculate the specific rotation using the formula mentioned previously.[8]

-

Visualizations

Caption: Chiral center of L-alanine.

Caption: Synthesis workflow for L-alanine tert-butyl ester HCl.

Caption: Workflow for measuring optical rotation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. web.pa.msu.edu [web.pa.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. digicollections.net [digicollections.net]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2 · HCl [sigmaaldrich.com]

- 10. L-丙氨酸叔丁酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 11. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

Commercial Availability of (S)-Butyl 2-aminopropanoate for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (S)-Butyl 2-aminopropanoate, a key chiral building block in pharmaceutical research and development. This document outlines its procurement, quality control, and application in the synthesis of therapeutic agents, with a focus on Angiotensin-Converting Enzyme (ACE) inhibitors.

Commercial Availability and Supplier Specifications

This compound, also known as (S)-alanine butyl ester, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered as the free base (CAS No: 2885-02-1) or as the hydrochloride salt (CAS No: 81305-85-3) for improved stability and handling. The compound is strictly intended for research use only and not for diagnostic or therapeutic applications.[1]

Key suppliers include AK Scientific, BLD Pharm, Fisher Scientific, and Santa Cruz Biotechnology.[2][3][4] Purity levels generally meet or exceed 95-98%, with higher purities available upon request for more sensitive applications.[4] While specific Certificates of Analysis (CoA) should be requested from the supplier for lot-specific data, representative data for similar amino acid esters indicate that purity is typically assessed by HPLC and NMR spectroscopy.[5][6]

Table 1: Commercial Supplier Data for this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AK Scientific | Butyl 2-aminopropanoate | 174468-17-8 | Min. 95% | 100mg, 250mg, 500mg, 1g |

| BLD Pharm | This compound | 2885-02-1 | >98.0% (Typical) | Inquire |

| This compound hydrochloride | 81305-85-3 | >98.0% (Typical) | Inquire | |

| Fisher Scientific | This compound | 2885-02-1 | Inquire | 1g |

| Santa Cruz Biotechnology | This compound | 2885-02-1 | Inquire | Inquire |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [7] |

| Molecular Weight | 145.20 g/mol | [7] |

| Appearance | Colorless to light-yellow liquid (predicted) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Application in Drug Synthesis: ACE Inhibitors

Amino acid esters, including this compound and its analogs, are critical intermediates in the synthesis of a class of cardiovascular drugs known as ACE inhibitors.[8][9][10] These drugs are essential in the management of hypertension and heart failure. A prominent example is the synthesis of Moexipril, where the tert-butyl ester of L-alanine is a key precursor.[11] The alanine ester moiety is incorporated into the final drug structure, highlighting the importance of its stereochemical purity for pharmacological activity.

The following diagram illustrates the role of ACE in the Renin-Angiotensin System (RAS) pathway, which is the target of ACE inhibitors.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and quality control of this compound and its analogs.

Synthesis of Amino Acid Esters

A general and widely used method for the synthesis of amino acid esters is the Fischer esterification. The following is an adapted protocol for the synthesis of an L-alanine ester.

Protocol 1: Synthesis of L-Alanine Butyl Ester (Representative)

-

Materials: L-Alanine, n-Butanol, Thionyl Chloride (SOCl₂), Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine in an excess of n-butanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess butanol under reduced pressure.

-

The crude product can be purified by distillation or by conversion to its hydrochloride salt by dissolving the residue in anhydrous diethyl ether and bubbling dry HCl gas through the solution to precipitate the salt.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Quality Control and Analytical Methods

The purity and identity of this compound are critical for its use in research. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Protocol 2: HPLC Analysis for Purity and Enantiomeric Excess (General Method)

Due to the lack of a strong chromophore, amino acid esters are often derivatized prior to HPLC analysis to enable UV detection.[12][13]

-

Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[12]

-

Derivatization Procedure:

-

Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., acetone).

-

Add a solution of Marfey's reagent and a weak base (e.g., sodium bicarbonate solution).

-

Heat the mixture gently (e.g., 40°C) for a specified time to ensure complete reaction.

-

Quench the reaction by adding a weak acid (e.g., HCl).

-

Dilute the resulting solution with the mobile phase for HPLC injection.

-

-

HPLC Conditions:

-

Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.[12]

-

Analysis: The derivatization with a chiral reagent like FDAA will produce diastereomers that can be separated on an achiral column. The ratio of the peak areas will determine the enantiomeric purity.

-

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Predicted Chemical Shifts (CDCl₃):

-

~4.1 ppm (quartet): The alpha-proton (CH) of the alanine moiety, split by the adjacent methyl group.

-

~4.0 ppm (triplet): The two protons of the -OCH₂- group of the butyl ester, split by the adjacent CH₂ group.

-

~1.6 ppm (multiplet): The two protons of the -OCH₂CH₂ - group of the butyl ester.

-

~1.4 ppm (multiplet): The two protons of the -CH₂CH₂ CH₃ group of the butyl ester.

-

~1.3 ppm (doublet): The three protons of the methyl group (CH₃) of the alanine moiety, split by the alpha-proton.

-

~0.9 ppm (triplet): The three protons of the terminal methyl group (CH₃) of the butyl ester, split by the adjacent CH₂ group.

-

A broad singlet for the amine (NH₂) protons.

-

The following diagram illustrates a typical quality control workflow for this compound upon receipt from a supplier.

References

- 1. scbt.com [scbt.com]

- 2. 2885-02-1|this compound|BLD Pharm [bldpharm.com]

- 3. eMolecules this compound | 2885-02-1 | MFCD12796122 | 1g, | Fisher Scientific [fishersci.com]

- 4. 174468-17-8 Butyl 2-aminopropanoate AKSci 9262CU [aksci.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Butyl 2-aminopropanoate | C7H15NO2 | CID 13783302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Synthesis of a highly active angiotensin converting enzyme inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498). | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Moexipril - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Butyl 2-aminopropanoate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for (S)-Butyl 2-aminopropanoate

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical information sources.

Chemical Identification

This compound is a chiral building block used in the synthesis of pharmaceuticals.[1] It is the butyl ester of the naturally occurring amino acid L-alanine.

| Identifier | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Butyl (S)-2-Aminopropanoate, butyl alaninate | [3] |

| CAS Number | 2885-02-1 | [2][4][5] |

| Molecular Formula | C₇H₁₅NO₂ | [2][4][5][6] |

| Molecular Weight | 145.20 g/mol | [2][4][5][6] |

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The table below summarizes the available information.

| Property | Value | Reference |

| Molecular Weight | 145.20 g/mol | [2][6] |

| Storage Temperature | 2-8°C | [2] |

Hazards Identification

This compound is classified as a hazardous substance. The following hazard and precautionary statements are based on the Globally Harmonized System (GHS).

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |

A related compound, this compound hydrochloride (CAS 81305-85-3), shares similar hazard classifications.[7]

Toxicological Information

Detailed toxicological studies for this compound are not available in the provided search results. The hazard statements indicate that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[3] No information was found regarding acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

First-Aid Measures

In case of exposure, immediate action is crucial. The following protocols are recommended.[3][8] Always consult a physician and show them the Safety Data Sheet.[3]

Experimental Protocols: First-Aid

Detailed experimental protocols for toxicological studies are not available in the reviewed SDS literature. However, the first-aid procedures themselves constitute a critical response protocol.

-

Inhalation: If a person breathes in large amounts of the chemical, they should be moved to fresh air immediately.[3][9] If breathing has stopped, artificial respiration should be performed.[3][9] Medical attention should be sought as soon as possible.[3][9]

-

Skin Contact: Contaminated clothing should be removed promptly, and the affected skin area should be immediately flushed with plenty of soap and water for at least 15 minutes.[3][9] If skin irritation occurs, medical advice should be sought.[3]

-

Eye Contact: Eyes should be immediately flushed with running water for at least 15 minutes, holding the eyelids open.[3] Contact lenses should be removed if present and easy to do so.[3] Medical attention is required if eye irritation persists.[3]

-

Ingestion: Vomiting should not be induced without medical advice.[3] The mouth should be rinsed with water, and medical aid should be obtained immediately.[3]

Fire-Fighting Measures

While specific data for this compound is limited, general procedures for related chemicals can be applied.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition may lead to the release of irritating gases and toxic fumes, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[10][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Accidental Release Measures

In the event of a spill, proper containment and cleanup are essential to prevent exposure and environmental contamination.

Experimental Protocols: Accidental Release

-

Personal Precautions: Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3]

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite).[10][13] Collect the material into a suitable, closed container for disposal at an approved waste disposal plant.[3][13]

Handling and Storage

Proper handling and storage are critical to ensure safety and maintain the chemical's integrity.

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Use only with adequate ventilation and avoid breathing fumes.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Conditions for Safe Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[2] The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed and store in a locked-up area.[2][3]

Exposure Controls and Personal Protection

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12]

-

Stability and Reactivity

-

Chemical Stability: No information is available, but related compounds are stable under normal temperatures and pressures.[12]

-

Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[13][14]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[13]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[11][13]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] The material should be sent to an approved waste disposal plant.[3] Do not empty into drains.[8]

References

- 1. This compound [myskinrecipes.com]

- 2. 2885-02-1|this compound|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Butyl 2-aminopropanoate | C7H15NO2 | CID 13783302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 81305-85-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Butyl 2-methylpropanoate(97-87-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 13. fishersci.se [fishersci.se]

- 14. fishersci.com [fishersci.com]

Solubility Profile of (S)-Butyl 2-aminopropanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of (S)-Butyl 2-aminopropanoate, a chiral amino acid ester of significant interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from a closely related structural analog, Ethyl butylacetylaminopropionate (IR3535), and established principles of amino acid ester chemistry to provide a comprehensive solubility profile. This guide includes tabulated solubility data for the analog in various common organic solvents, detailed experimental protocols for solubility determination, and visual diagrams to illustrate key concepts and workflows, adhering to the specified technical requirements for researchers and drug development professionals.

Introduction

This compound is a chiral building block with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Amino acid esters, in general, exhibit improved solubility in organic solvents compared to their parent amino acids due to the masking of the polar carboxyl group.[1][2] This guide aims to provide a detailed understanding of the expected solubility behavior of this compound.

Estimated Solubility of this compound

Quantitative Solubility Data of a Structural Analog

The following table summarizes the solubility of Ethyl butylacetylaminopropionate (IR3535) in common organic solvents. This data is presented as a qualitative guide to the expected solubility of this compound.

| Solvent Class | Solvent | Solubility of Ethyl butylacetylaminopropionate (g/L) | Reference |

| Alcohols | Methanol | 865 | [3] |

| Ketones | Acetone | >1000 | [3] |

| Esters | Ethyl Acetate | >1000 | [3] |

| Ethers | - | - | |

| Hydrocarbons | n-Heptane | >1000 | [3] |

| Halogenated | Dichloromethane | >1000 | [3] |

| Aromatics | p-Xylene | >1000 | [3] |

Note: The data presented is for Ethyl butylacetylaminopropionate and should be considered as an approximation for this compound. The free amino group in this compound may lead to different solubility values, particularly in protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies commonly employed for measuring the solubility of compounds like amino acid esters.

Gravimetric Method (Shake-Flask)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[4]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Analysis: Evaporate the solvent from the filtered solution under reduced pressure or a stream of inert gas.

-

Quantification: Weigh the remaining solid residue. The solubility is then calculated as the mass of the dissolved solute per volume of solvent (e.g., g/L or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[5][6]

Protocol:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After equilibration, filter the supernatant. Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration by the dilution factor. A chiral stationary phase may be necessary to confirm the enantiomeric purity of the dissolved substance.[5][7]

Visualization of Experimental Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of amino acid esters.

Caption: Workflow for determining solubility via gravimetric or HPLC methods.

Caption: Key factors affecting the solubility of amino acid esters.

Conclusion

The solubility of this compound in common organic solvents is a critical consideration for its application in research and development. While direct quantitative data is sparse, the information from the structural analog Ethyl butylacetylaminopropionate suggests high solubility in a range of common organic solvents including alcohols, ketones, esters, and hydrocarbons. For precise quantification, the detailed experimental protocols provided in this guide, such as the shake-flask gravimetric method and HPLC analysis, are recommended. The provided diagrams offer a clear visual representation of the experimental workflow and the interplay of factors governing solubility. This technical guide serves as a valuable resource for scientists and professionals working with this and similar chiral amino acid esters.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extranet.who.int [extranet.who.int]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

(S)-Butyl 2-aminopropanoate: A Chiral Cornerstone in Modern Organic Synthesis

(S)-Butyl 2-aminopropanoate , a chiral building block derived from the naturally occurring amino acid L-alanine, has emerged as a valuable and versatile tool for researchers, scientists, and drug development professionals. Its inherent chirality and ester functionality make it a strategic starting material and intermediate in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry. This in-depth technical guide explores the synthesis, properties, and diverse applications of this compound, providing detailed experimental protocols and quantitative data to support its use in the laboratory.

Core Properties and Synthesis

This compound is a colorless liquid with the chemical formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . Its structure features a stereocenter at the alpha-carbon, rendering it optically active. The butyl ester group provides advantageous solubility in organic solvents and serves as a convenient handle for subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2885-02-1 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

The most common and direct method for the synthesis of this compound is the Fischer esterification of L-alanine with n-butanol in the presence of an acid catalyst, such as sulfuric acid or chlorosulfonic acid. This reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol: Fischer Esterification of L-Alanine

Materials:

-

L-Alanine

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Chlorosulfonic Acid (ClSO₃H)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

A suspension of L-alanine (1.0 equivalent) in n-butanol (used in excess, can also serve as the solvent) and toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Concentrated sulfuric acid or chlorosulfonic acid (catalytic amount, e.g., 0.1-0.2 equivalents) is carefully added to the stirred suspension.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the excess n-butanol and toluene are removed under reduced pressure.

-

The residue is dissolved in dichloromethane or diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford crude this compound.

-

The crude product can be purified by vacuum distillation to yield the pure ester.

Expected Yield: While specific yields can vary, Fischer esterifications of amino acids generally proceed in good to excellent yields, often exceeding 80%.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 2H | -O-CH ₂-CH₂-CH₂-CH₃ | |

| ~3.5 | Quartet | 1H | -CH (NH₂)- | |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH ₂-CH₂-CH₃ | |

| ~1.5 | Singlet (broad) | 2H | -NH ₂ | |

| ~1.4 | Multiplet | 2H | -O-CH₂-CH₂-CH ₂-CH₃ | |

| ~1.3 | Doublet | 3H | -CH(NH₂)-CH ₃ | |

| ~0.9 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH ₃ | |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment | ||

| ~175 | C =O | |||

| ~65 | -O-C H₂- | |||

| ~50 | -C H(NH₂)- | |||

| ~31 | -O-CH₂-C H₂- | |||

| ~19 | -O-CH₂-CH₂-C H₂- | |||

| ~19 | -CH(NH₂)-C H₃ | |||

| ~14 | -CH₂-C H₃ |

Note: These are predicted chemical shifts based on typical values for similar functional groups. Actual experimental values may vary slightly.

Applications in Organic Synthesis

This compound serves as a versatile chiral building block in a variety of synthetic applications, leveraging its stereocenter and reactive amino and ester functionalities.

Synthesis of Pharmaceutical Ingredients

A prominent application of this compound is in the synthesis of antiviral drugs. For instance, it is a key fragment in the synthesis of Remdesivir , a broad-spectrum antiviral medication. In the synthesis of Remdesivir, the amino group of this compound is coupled with a phosphoramidate moiety, which is then attached to the nucleoside core. The chirality of the aminopropanoate fragment is crucial for the biological activity of the final drug molecule.

Similarly, derivatives of (S)-2-aminopropanoic acid are utilized in the synthesis of other antiviral agents like Sofosbuvir , a cornerstone in the treatment of Hepatitis C. While the isopropyl ester is more commonly cited, the underlying principle of using a chiral amino acid ester as a building block for the phosphoramidate prodrug moiety is the same.

Peptide Synthesis

This compound can be used as a C-terminally protected amino acid in solution-phase peptide synthesis. The butyl ester group provides protection for the carboxylic acid, allowing for the selective formation of a peptide bond at the N-terminus.

Materials:

-

This compound

-

N-Boc-L-Phenylalanine (or other N-protected amino acid)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add TEA or DIPEA (1.1 eq).

-

Add the solution of this compound to the activated N-Boc-L-Phenylalanine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by flash column chromatography.

Table 3: Representative Data for Dipeptide Synthesis

| N-Protected Amino Acid | Coupling Agent | Base | Solvent | Yield (%) |

| Boc-L-Phe-OH | DCC/HOBt | TEA | DCM | ~85-95 |

| Z-L-Val-OH | EDC/HOBt | DIPEA | DCM | ~80-90 |

Asymmetric Synthesis of β-Amino Acids and β-Lactams

This compound can be utilized as a chiral auxiliary in the synthesis of more complex chiral molecules. For instance, the enolate derived from an N-acylated derivative of this compound can undergo diastereoselective alkylation or addition reactions. The resulting product can then be further manipulated, and the chiral auxiliary can be cleaved to yield enantiomerically enriched products such as β-amino acids or β-lactams, which are important structural motifs in many biologically active compounds.

Conclusion

This compound is a readily accessible and highly valuable chiral building block in organic synthesis. Its utility spans from the construction of complex active pharmaceutical ingredients to its role in peptide synthesis and as a chiral auxiliary. The straightforward synthesis and versatile reactivity of this compound, coupled with the critical importance of stereochemistry in modern drug design, ensure its continued and widespread application in both academic and industrial research settings. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of novel and important organic molecules.

Spectroscopic Profile of L-Alanine Butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-alanine butyl ester, a valuable amino acid derivative used in various scientific and pharmaceutical applications. This document presents a compilation of mass spectrometry data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-alanine butyl ester.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| Mass Spectrum (ESI-MS) | ||

| m/z of [M+H]⁺ | 146.1176 | [1] |

| Predicted Fragmentation | ||

| m/z 102 | Loss of butene (C₄H₈) | |

| m/z 88 | Loss of butoxy group (C₄H₉O) | |

| m/z 74 | McLafferty rearrangement | |

| m/z 44 | [CH₃CH=NH₂]⁺ |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | t, J = 6.8 Hz | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.65 | q, J = 7.2 Hz | 1H | -CH(NH₂ )-CH₃ |

| ~1.65 | br s | 2H | -NH₂ |

| ~1.60 | sextet, J = 7.2 Hz | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.38 | sextet, J = 7.4 Hz | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~1.30 | d, J = 7.2 Hz | 3H | -CH(NH₂)-CH₃ |

| ~0.92 | t, J = 7.4 Hz | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Ester carbonyl) |

| ~65 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~50 | -CH (NH₂)-CH₃ |

| ~31 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~19 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~18 | -CH(NH₂)-CH₃ |

| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and established ¹³C NMR correlation tables.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (primary amine) |

| 2870-2960 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester carbonyl) |

| 1550-1650 | Medium | N-H bend (primary amine) |

| 1150-1250 | Strong | C-O stretch (ester) |

Note: These are predicted absorption ranges based on typical values for the functional groups present in L-alanine butyl ester.[2][3][4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of L-alanine butyl ester into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the chemical shifts of the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small amount of L-alanine butyl ester directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a stock solution of L-alanine butyl ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[5]

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas (N₂): Adjusted to produce a stable spray.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

-

Mass Range: Scan a relevant m/z range (e.g., 50-300 amu).

-

Fragmentation (MS/MS): If fragmentation data is desired, select the precursor ion ([M+H]⁺ at m/z 146.1) and apply collision-induced dissociation (CID) with varying collision energies.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of L-alanine butyl ester.

Caption: Workflow for the Spectroscopic Analysis of L-alanine butyl ester.

References

- 1. Alanine, butyl ester | C7H15NO2 | CID 6426955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Thermodynamic properties of alpha-amino acid esters

An In-depth Technical Guide to the Thermodynamic Properties of Alpha-Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of alpha-amino acid esters, compounds of significant interest in pharmaceutical sciences, particularly in the design of prodrugs. Understanding these properties is critical for predicting the stability, solubility, and bioavailability of new therapeutic agents. This document details key thermodynamic parameters, outlines the experimental protocols for their determination, and presents relevant data in a structured format for ease of comparison.

Introduction to Alpha-Amino Acid Esters

Alpha-amino acid esters are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This modification is a cornerstone of prodrug strategy, designed to enhance the physicochemical properties of a parent drug. By masking the polar carboxyl group, esterification can increase a drug's lipophilicity, thereby improving its absorption and transport across biological membranes. The therapeutic efficacy of such prodrugs depends on a delicate thermodynamic balance: the ester must be stable enough for formulation and storage, yet labile enough to undergo hydrolysis in vivo to release the active pharmaceutical ingredient.

Core Thermodynamic Properties

The fundamental thermodynamic properties—enthalpy, entropy, and Gibbs free energy—govern the stability and reactivity of alpha-amino acid esters. While extensive data exists for the parent α-amino acids, direct thermodynamic data for their ester derivatives is less consolidated. The data for amino acids, however, provides a critical baseline for understanding their ester counterparts.

Enthalpy of Formation (ΔfH°)

Table 1: Experimental and Calculated Standard Enthalpies of Formation (ΔfH°) of Representative L-α-Amino Acids

| Amino Acid | -ΔfH° (s) exp. / kJ·mol⁻¹ | -ΔfH° (g) exp. / kJ·mol⁻¹ |

|---|---|---|

| Glycine | 527.5 | 390.5 |

| Alanine | 563.6 | 429.3 |

| Valine | 617.1 | 480.7 |

| Leucine | 643.5 | 500.0 |

| Isoleucine | 638.1 | 496.2 |

| Proline | 514.6 | 405.0 |

| Phenylalanine | 565.7 | 420.1 |

| Tryptophan | 506.7 | 351.0 |

| Serine | 723.8 | 545.2 |

| Threonine | 748.1 | 589.5 |

Source: Critically examined data from various studies, primarily using combustion calorimetry.

Esterification of the carboxyl group generally leads to a less negative enthalpy of formation compared to the parent zwitterionic amino acid in its solid state, reflecting the replacement of strong ionic interactions with weaker dipole-dipole forces.

Gibbs Free Energy (ΔG) and Entropy (S)

Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a process. For amino acid esters, the Gibbs free energy of hydrolysis is a critical parameter in prodrug design, indicating the likelihood of conversion to the active drug under physiological conditions. Entropy, a measure of disorder, also plays a role, particularly in complex formation and solvation processes. For instance, in the formation of host-guest complexes (e.g., with cyclodextrins), the entropy change can be a significant driving force.

Vapor Pressure and Enthalpy of Sublimation

Vapor pressure is a measure of a substance's volatility and is crucial for purification, formulation, and stability studies. It is determined experimentally using techniques like the Knudsen effusion method. The enthalpy of sublimation, derived from vapor pressure measurements at different temperatures, quantifies the energy required to transition a substance from the solid to the gas phase and provides insight into the strength of intermolecular forces.

Table 2: Thermodynamic Properties of Sublimation for Select α-Amino Acids

| Amino Acid | Temperature Range (K) | ΔH°sub (kJ·mol⁻¹) | ΔS°sub (J·mol⁻¹K⁻¹) |

|---|---|---|---|

| Glycine | 411 - 426 | 136.4 ± 1.3 | 224.7 ± 2.4 |

| L-Alanine | 418 - 451 | 134.3 ± 2.1 | 211.3 ± 4.2 |

| L-Valine | 413 - 445 | 133.5 ± 2.1 | 202.9 ± 4.2 |

| L-Leucine | 411 - 441 | 143.5 ± 1.7 | 228.4 ± 4.2 |

Source: Data obtained via the Knudsen effusion method.

Alpha-amino acid esters are significantly more volatile than their parent amino acids due to the absence of the zwitterionic structure, which drastically reduces the strong intermolecular electrostatic forces present in crystalline amino acids.

Thermodynamics of Hydrolysis in Prodrug Activation

The primary function of an amino acid ester prodrug is to release the active drug through hydrolysis. The rate and extent of this reaction are governed by thermodynamic and kinetic factors. The hydrolysis of these esters is a complex process that can be influenced by pH and the presence of enzymes (esterases).

Table 3: Hydrolysis Half-life (t₁/₂) of Camptothecin (CPT) α-Amino Acid Ester Prodrugs at 37°C

| Prodrug (CPT-Ester of) | t₁/₂ at pH 6.6 (hours) | t₁/₂ at pH 7.0 (hours) | t₁/₂ at pH 7.4 (hours) |

|---|---|---|---|

| Glycine | 1.8 | 1.1 | 0.6 |

| Alanine | 5.4 | 3.3 | 1.7 |

| Aminobutyric acid | 11.2 | 6.8 | 3.6 |

| Norvaline | 19.3 | 11.1 | 5.8 |

Source: Hydrolysis studies monitored by HPLC.

The data shows that the stability of the ester bond is influenced by the steric bulk of the amino acid side chain, a key consideration in tuning the release rate of the active drug.

Caption: Logical workflow of α-amino acid ester prodrug activation.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise experimental techniques. The following section details the methodologies for several key experiments.

Solution and Isoperibol Calorimetry

This technique is used to measure the enthalpy of solution (ΔHsoln) and the heat effects of interactions in the solid state. The experiment involves measuring the temperature change upon dissolving a known quantity of the substance in a solvent within a highly insulated vessel (calorimeter).

Caption: Experimental workflow for solution calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine melting temperature (Tfus) and enthalpy of fusion (ΔfusH). For compounds that decompose before melting, fast scanning calorimetry (FSC) can be employed.

Knudsen Effusion Mass Spectrometry

This method is used to determine the vapor pressure of low-volatility solids. A sample is heated in a Knudsen cell (a container with a small orifice) under high vacuum. The rate of mass loss due to effusion of the vapor through the orifice is measured, from which the vapor pressure can be calculated using the Hertz-Knudsen equation.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Butyl 2-aminopropanoate

Application Notes

(S)-Butyl 2-aminopropanoate, the butyl ester of the naturally occurring amino acid L-alanine, is a valuable chiral building block in modern organic synthesis. Chiral amino acid esters are widely utilized as intermediates in the pharmaceutical and agrochemical industries.[1] Their bifunctional nature, possessing both a nucleophilic amino group and a carbonyl group, makes them versatile starting materials for the synthesis of complex, optically active molecules, including peptide derivatives and chiral ligands for asymmetric catalysis.[2][3] The synthesis described herein utilizes the Fischer-Speier esterification, a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[4][5] This direct esterification is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, and is driven to completion by using an excess of the alcohol, which often serves as the solvent.[6][7]

Synthesis Overview

The synthesis of this compound is achieved through the Fischer esterification of L-alanine with n-butanol in the presence of an acid catalyst. The reaction is reversible and is driven towards the product by using an excess of n-butanol and heating the mixture to reflux.

Reaction Scheme

Caption: Fischer esterification of L-alanine with n-butanol.

Compound and Reaction Data

The following tables summarize key information for the target compound and typical reaction parameters.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2885-02-1[8] |

| Molecular Formula | C₇H₁₅NO₂[9] |

| Molecular Weight | 145.20 g/mol [9] |

| Appearance | Colorless to pale yellow liquid |

| Storage | 2-8°C, inert atmosphere[10] |

Table 2: Summary of Synthesis Parameters and Expected Results

| Parameter | Value / Range |

| Reactants | L-Alanine, n-Butanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Molar Ratio (Alanine:Butanol) | ~1:10 |

| Reaction Temperature | Reflux (~118 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

| Expected Purity | >98% (after distillation) |

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment

-

L-Alanine (≥99%)

-

n-Butanol (Anhydrous, ≥99%)

-

Sulfuric Acid (Concentrated, 98%)

-

Sodium Bicarbonate (NaHCO₃), Saturated Solution

-

Sodium Chloride (NaCl), Saturated Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Short-path distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine (8.91 g, 0.10 mol). Add 100 mL of n-butanol.

-

Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (3 mL) dropwise. The mixture will warm up, and the L-alanine will gradually dissolve.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with constant stirring for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cooling and Neutralization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

-

Workup: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel in small portions until gas evolution ceases (be cautious of pressure buildup). This step neutralizes the sulfuric acid catalyst. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer (top layer) with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the excess n-butanol using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Characterization

The identity and purity of the final product can be confirmed using the following analytical techniques.

-

¹H NMR: Expected signals will correspond to the butyl and alaninate protons.[11]

-

¹³C NMR: Expected signals for the seven distinct carbon atoms.

-

FT-IR: Characteristic peaks for N-H (amine) and C=O (ester) functional groups.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the product's mass.

-

Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer.[1]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care.

-

n-Butanol is flammable and an irritant. Avoid sparks and open flames.

-

The neutralization step with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup. Add the solution slowly and vent the separatory funnel frequently.

References

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. benchchem.com [benchchem.com]

- 3. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. scbt.com [scbt.com]

- 9. Butyl 2-aminopropanoate | C7H15NO2 | CID 13783302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2885-02-1|this compound|BLD Pharm [bldpharm.com]

- 11. This compound(2885-02-1) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for Fischer Esterification of α-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic acid-catalyzed reaction used to convert carboxylic acids into esters. For α-amino acids, this reaction is a fundamental tool for protecting the carboxyl group, a crucial step in peptide synthesis and the development of amino acid-based pharmaceuticals. By converting the carboxylic acid to an ester, its nucleophilicity is masked, allowing for selective modification of the amino group. This application note provides detailed protocols for the Fischer esterification of α-amino acids, presents quantitative data on reaction yields, and outlines potential side reactions and purification strategies.

Under acidic conditions, the amino group of the α-amino acid is protonated to form an ammonium salt.[1][2] This prevents the amino group from acting as a nucleophile and undergoing intermolecular side reactions. The carboxylic acid is then esterified by reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, often serving as the solvent.[4][5][6]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Fischer esterification of α-amino acids is influenced by the specific amino acid, the alcohol used, the catalyst, reaction temperature, and time. The following tables summarize quantitative data from various studies.

Table 1: Fischer Esterification of Various α-Amino Acids with Methanol

| α-Amino Acid | Catalyst | Reaction Conditions | Yield (%) | Reference |

| L-Glycine | H₂SO₄ | Reflux, 8 hours | 88.9% | [7] |

| L-Tyrosine | H₂SO₄ | Thin film, 70°C | ~40-50% | [7][8] |

| L-Phenylalanine | H₂SO₄ | Thin film, 70°C | ~40-50% | [7][8] |

| Aspartic Acid | HCl | Not specified | 64.7 - 81.3% | [9] |

| Glutamic Acid | HCl | Not specified | 65.0 - 77.5% | [9] |

| Various | TMSCl | Room Temperature, 12-24h | Good to Excellent | [10] |

Table 2: Fischer Esterification of L-Leucine with Different Alcohols

| Alcohol | Heating Method | Reaction Time | Yield (%) | Reference |

| n-Butanol | Conventional | 30 min | 63.7% | [11] |

| n-Butanol | Microwave | 10 min | 100% | [11] |

| Ethanol | Conventional | 30 min | 3.9% | [11] |

| Ethanol | Microwave | 10 min | 35.7% | [11] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Amino Acid Methyl Esters using Sulfuric Acid

This protocol is a general method for the esterification of α-amino acids with methanol using sulfuric acid as a catalyst.

Materials:

-

α-Amino acid (1.0 eq)

-

Methanol (Anhydrous, large excess, to serve as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1.2 eq)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Suspend the α-amino acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred suspension.

-

Remove the ice bath and heat the mixture to reflux. The reaction time will vary depending on the amino acid (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-